N'-(2-METHOXYPHENYL)-N-(3-METHYLBUTYL)ETHANEDIAMIDE
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Overview
Description
N’-(2-METHOXYPHENYL)-N-(3-METHYLBUTYL)ETHANEDIAMIDE is an organic compound that belongs to the class of ethanediamides. These compounds are characterized by the presence of an ethanediamide group, which consists of two amide groups attached to an ethane backbone. The compound also features a methoxyphenyl group and a methylbutyl group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-METHOXYPHENYL)-N-(3-METHYLBUTYL)ETHANEDIAMIDE typically involves the reaction of 2-methoxyphenylamine with 3-methylbutylamine in the presence of an appropriate coupling agent. Common coupling agents include carbodiimides such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC). The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran (THF) under an inert atmosphere.
Industrial Production Methods
Industrial production of N’-(2-METHOXYPHENYL)-N-(3-METHYLBUTYL)ETHANEDIAMIDE may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to maximize yield and purity while minimizing the production of by-products. Purification methods such as recrystallization or chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
N’-(2-METHOXYPHENYL)-N-(3-METHYLBUTYL)ETHANEDIAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the amide groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted ethanediamides.
Scientific Research Applications
N’-(2-METHOXYPHENYL)-N-(3-METHYLBUTYL)ETHANEDIAMIDE has various applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N’-(2-METHOXYPHENYL)-N-(3-METHYLBUTYL)ETHANEDIAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N’-(2-METHOXYPHENYL)-N-(3-METHYLBUTYL)ETHANEDIAMIDE can be compared with other ethanediamides such as N’-(2-HYDROXYPHENYL)-N-(3-METHYLBUTYL)ETHANEDIAMIDE and N’-(2-CHLOROPHENYL)-N-(3-METHYLBUTYL)ETHANEDIAMIDE.
Uniqueness
- The presence of the methoxy group in N’-(2-METHOXYPHENYL)-N-(3-METHYLBUTYL)ETHANEDIAMIDE imparts unique electronic and steric properties, influencing its reactivity and interactions with other molecules. This makes it distinct from similar compounds with different substituents.
Properties
IUPAC Name |
N'-(2-methoxyphenyl)-N-(3-methylbutyl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3/c1-10(2)8-9-15-13(17)14(18)16-11-6-4-5-7-12(11)19-3/h4-7,10H,8-9H2,1-3H3,(H,15,17)(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIJXGWYPYFYOMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=O)C(=O)NC1=CC=CC=C1OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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